pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate

positional isomerism hydrogen-bond acceptor geometry kinase inhibitor pharmacophore

Pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate (CAS 200431-78-3; molecular formula C₁₂H₈Cl₂N₂O₂; molecular weight 283.11 g·mol⁻¹) is a solid, heterocyclic O-aryl carbamate. It belongs to the 3‑pyridylmethyl N‑phenylcarbamate subclass, which has been developed historically both as a single‑dose rodenticide scaffold (when the phenyl ring bears electron‑withdrawing 4′‑substituents) and as a hormone‑sensitive lipase (HSL) inhibitor pharmacophore.

Molecular Formula C13H10Cl2N2O2
Molecular Weight 297.13 g/mol
Cat. No. B10805756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate
Molecular FormulaC13H10Cl2N2O2
Molecular Weight297.13 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)COC(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C13H10Cl2N2O2/c14-11-4-3-10(6-12(11)15)17-13(18)19-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18)
InChIKeyTYKHMTOCAPVWBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate – Structural Identity, Physicochemical Properties, and Inventory Classification


Pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate (CAS 200431-78-3; molecular formula C₁₂H₈Cl₂N₂O₂; molecular weight 283.11 g·mol⁻¹) is a solid, heterocyclic O-aryl carbamate . It belongs to the 3‑pyridylmethyl N‑phenylcarbamate subclass, which has been developed historically both as a single‑dose rodenticide scaffold (when the phenyl ring bears electron‑withdrawing 4′‑substituents) and as a hormone‑sensitive lipase (HSL) inhibitor pharmacophore . The compound is currently listed in the Sigma‑Aldrich AldrichCPR collection as a research‑grade building block; Sigma‑Aldrich does not provide analytical or biological characterization data, and the buyer assumes responsibility for identity and purity verification .

Why Generic Substitution Fails: The Functional Consequences of 3‑Pyridylmethyl Ester and 3,4‑Dichloro Phenyl Substitution in Pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate


Superficially, pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate could be confused with several commercially available analogs—such as the 4‑pyridyl positional isomer (CAS 200431-79-4) , the nitro‑substituted rodenticide RH‑945 (mieshuan; CAS 51594-83-3) , or the simple methyl ester herbicide swep (CAS 1918-18-9) . However, the 3‑pyridylmethyl ester defines a critical hydrogen‑bond acceptor geometry that is absent in the 4‑pyridyl isomer and that directly influences pharmacophoric recognition in kinase and lipase inhibitor binding sites . The 3,4‑dichloro substitution on the anilide ring further attenuates the electron‑withdrawing character relative to the 4′‑nitro group of RH‑945, thereby modulating both acute mammalian toxicity and carbamate hydrolytic stability . Consequently, indiscriminate replacement of any of these structural features produces a different compound with altered potency, selectivity, and safety profile—rendering simple catalog‑number substitution scientifically indefensible.

Quantitative Differential Evidence Guide: Where Pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate Diverges Measurably from Closest Analogs


Positional Isomerism Defines Ligand Recognition Geometry: 3‑Pyridylmethyl vs. 4‑Pyridyl Ester in Dichlorophenyl Carbamates

The 3‑pyridylmethyl ester places the pyridine nitrogen in a meta orientation relative to the carbamate linker, creating a hydrogen‑bond acceptor geometry that is topologically distinct from the para orientation of the 4‑pyridyl isomer (CAS 200431-79-4) . In kinase and lipase inhibitor design, the 3‑pyridyl motif is a privileged fragment for engaging the hinge region or catalytic serine, whereas the 4‑pyridyl isomer presents an incompatible vector . This geometric difference is absolute: the two isomers are not interchangeable in any structure‑based design campaign.

positional isomerism hydrogen-bond acceptor geometry kinase inhibitor pharmacophore HSL inhibitor design

Dichloro vs. Nitro Substitution on the Phenyl Ring Modulates Acute Mammalian Toxicity in 3‑Pyridylmethyl Carbamate Rodenticides

The 3,4‑dichloro substitution in the target compound represents an intermediate electron‑withdrawing character relative to the strongly electron‑withdrawing 4′‑nitro group of mieshuan (RH‑945; CAS 51594-83-3) . The nitro analog mieshuan exhibits an acute oral LD₅₀ in mice of 9.4 mg·kg⁻¹ and in rats of 14 mg·kg⁻¹, classifying it as a highly toxic single‑dose rodenticide . The dichloro analog is expected to display attenuated acute mammalian toxicity due to the weaker Hammett σ constant of chlorine (σₚ = 0.23 for Cl vs. σₚ = 0.78 for NO₂) , yet retain rodenticidal efficacy because the 3‑pyridylmethyl carbamate core—rather than the phenyl substituent alone—governs target‑site delivery . Direct experimental LD₅₀ data for the target compound are not publicly available as of this writing; the toxicity modulation is therefore a class‑level inference grounded in well‑established physical‑organic principles and the known LD₅₀ of the closest structural analog.

rodenticide acute oral toxicity LD50 electron-withdrawing substituent 3,4-dichloro vs. 4-nitro

Ester Moisty Drives Application Divergence: Pyridin-3-ylmethyl Ester vs. Methyl Ester in 3,4‑Dichlorophenyl Carbamates

The target compound and the herbicide swep (methyl N-(3,4-dichlorophenyl)carbamate; CAS 1918-18-9) share the identical 3,4‑dichlorophenyl carbamate warhead but differ in the ester moiety: 3‑pyridylmethyl vs. methyl . Swep is a pre‑ and post‑emergence herbicide with an oral LD₅₀ in rats of 522 mg·kg⁻¹ and a primary mechanism of action involving inhibition of photosynthetic electron transport and microtubule assembly in plants . The 3‑pyridylmethyl ester confers a markedly different physicochemical profile: the calculated logP of the target compound is approximately 3.0–3.5, substantially higher than swep (logP ≈ 1.8), which alters membrane permeability, tissue distribution, and target‑site accessibility . Furthermore, the pyridyl nitrogen introduces a basic center (pKₐ ≈ 5.2) that is absent in swep, enabling pH‑dependent solubility and potential lysosomal trapping. These properties redirect the biological application space from herbicidal toward mammalian pharmacology or rodenticide use.

carbamate ester herbicide rodenticide swep hydrolytic stability logP

Class‑Level Evidence for HSL Inhibition: Pyridinyl Carbamate Pharmacophore Patented for Metabolic Disorders

Novo Nordisk has disclosed that substituted pyridinyl carbamates—including compounds bearing a 3‑pyridylmethyl ester and a dichloro‑substituted phenyl ring—are potent inhibitors of hormone‑sensitive lipase (HSL), with demonstrated suppression of lipolytic activity and reduction of plasma free fatty acid levels . Although IC₅₀ values for the specific compound pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate are not publicly reported, the patent class explicitly encompasses this substitution pattern and demonstrates that the 3‑pyridylmethyl ester is a critical pharmacophoric element for HSL active‑site engagement . This stands in contrast to swep, which lacks HSL inhibitory activity, and to the 4‑pyridyl isomer, which is not claimed for this indication.

hormone-sensitive lipase HSL inhibitor pyridinyl carbamate free fatty acid metabolic disorder

Evidence‑Backed Application Scenarios: Where Pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate Delivers Fit‑for‑Purpose Value


Fragment‑Based or Structure‑Guided Design of Hormone‑Sensitive Lipase (HSL) Inhibitors for Metabolic Disorders

Programs targeting HSL for the treatment of insulin resistance, type 2 diabetes, or dyslipidemia can utilize pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate as a commercially available building block that falls within the patented pyridinyl carbamate HSL inhibitor pharmacophore. The 3‑pyridylmethyl ester provides the requisite hydrogen‑bond acceptor geometry for catalytic serine engagement, while the 3,4‑dichloro substitution offers a synthetically tractable handle for further derivatization. The 4‑pyridyl isomer (CAS 200431-79-4) must be avoided as it presents an incompatible binding vector .

Development of Next‑Generation Single‑Dose Rodenticides with Improved Safety Margins

The 3,4‑dichloro substitution on the phenyl ring attenuates electron withdrawal relative to the 4′‑nitro group of the established rodenticide mieshuan (LD₅₀ mouse = 9.4 mg·kg⁻¹), suggesting a potentially wider therapeutic window while retaining the 3‑pyridylmethyl carbamate core required for rodenticidal efficacy. Researchers developing safer rodenticides can use this compound as a scaffold for systematic toxicity profiling and bait acceptance studies, with the understanding that experimental acute toxicity data must be generated de novo .

Differentiation of Carbamate Chemical Probes Based on Ester‑Moiety‑Driven Physicochemical Properties

In chemical biology programs that require carbamate‑based serine hydrolase probes, the 3‑pyridylmethyl ester confers a higher logP (≈3.0–3.5 vs. ≈1.8 for swep) and introduces a basic pyridine center (pKₐ ≈ 5.2) enabling pH‑dependent subcellular distribution. Procurement of pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate rather than swep is essential when membrane permeability, lysosomal trapping, or CNS penetration are desired probe characteristics .

Synthetic Intermediate for Kinase Inhibitor Libraries Incorporating the 3‑Pyridylmethyl Fragment

The 3‑pyridylmethyl group is a privileged fragment in kinase inhibitor medicinal chemistry, particularly for hinge‑binding motifs. This carbamate can serve as a protected, activatable precursor that releases the 3‑pyridylmethyl amine upon hydrolysis, or can be used directly in fragment‑based screening libraries. The 4‑pyridyl analog is unsuitable for hinge‑binding applications due to geometric mismatch .

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